molecular formula C8H11NOS B14305578 1-(3,5-Dimethyl-1,2-thiazol-4-yl)propan-1-one CAS No. 120507-64-4

1-(3,5-Dimethyl-1,2-thiazol-4-yl)propan-1-one

Cat. No.: B14305578
CAS No.: 120507-64-4
M. Wt: 169.25 g/mol
InChI Key: JOFLMZUYJHXWLZ-UHFFFAOYSA-N
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Description

1-(3,5-Dimethyl-1,2-thiazol-4-yl)propan-1-one is a chemical compound belonging to the thiazole family. Thiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in a five-membered ring structure. These compounds are known for their diverse biological activities and are found in various natural products and synthetic drugs .

Preparation Methods

The synthesis of 1-(3,5-Dimethyl-1,2-thiazol-4-yl)propan-1-one typically involves the reaction of 3,5-dimethylthiazole with propanone under specific conditions. The reaction conditions often include the use of catalysts and solvents to facilitate the formation of the desired product. Industrial production methods may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity .

Chemical Reactions Analysis

1-(3,5-Dimethyl-1,2-thiazol-4-yl)propan-1-one undergoes various chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various electrophiles and nucleophiles. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

1-(3,5-Dimethyl-1,2-thiazol-4-yl)propan-1-one has a wide range of scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex thiazole derivatives.

    Biology: The compound is studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent in various diseases.

    Industry: It is used in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 1-(3,5-Dimethyl-1,2-thiazol-4-yl)propan-1-one involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

1-(3,5-Dimethyl-1,2-thiazol-4-yl)propan-1-one can be compared with other thiazole derivatives, such as:

    Sulfathiazole: An antimicrobial drug.

    Ritonavir: An antiretroviral drug.

    Abafungin: An antifungal drug.

    Tiazofurin: An antineoplastic drug.

These compounds share the thiazole ring structure but differ in their substituents and specific biological activities. The uniqueness of this compound lies in its specific substituents and the resulting chemical and biological properties .

Properties

CAS No.

120507-64-4

Molecular Formula

C8H11NOS

Molecular Weight

169.25 g/mol

IUPAC Name

1-(3,5-dimethyl-1,2-thiazol-4-yl)propan-1-one

InChI

InChI=1S/C8H11NOS/c1-4-7(10)8-5(2)9-11-6(8)3/h4H2,1-3H3

InChI Key

JOFLMZUYJHXWLZ-UHFFFAOYSA-N

Canonical SMILES

CCC(=O)C1=C(SN=C1C)C

Origin of Product

United States

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